Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-

Description

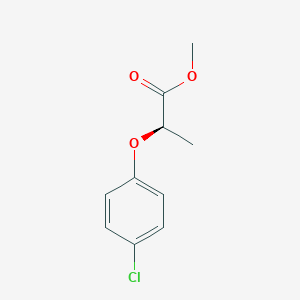

Chemical Structure: The compound "Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-" (CAS: Not explicitly provided in evidence) is a chiral ester derivative characterized by:

- A propanoic acid backbone substituted at the 2-position with a 4-chlorophenoxy group.

- A methyl ester functional group.

- (R)-enantiomer configuration, critical for stereospecific interactions in biological systems.

Properties

CAS No. |

99210-92-1 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

methyl (2R)-2-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3/t7-/m1/s1 |

InChI Key |

XMRTVWAOAZXLHM-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Design

The rhodium-catalyzed approach, adapted from norstatine synthesis, employs [Rh(OAc)₂]₂ and chiral phosphoric acids (CPAs) to induce asymmetry. A diazo compound (e.g., methyl 2-diazo-3-oxopropanoate) reacts with 4-chlorophenol derivatives under controlled conditions. The CPA (e.g., (R)-12a) coordinates the rhodium center, directing nucleophilic attack by the phenolic oxygen to form the (R)-configuration.

Reaction Conditions :

-

Solvent: Dichloromethane or toluene

-

Temperature: −20°C to 40°C

-

Catalytic System: 2 mol% [Rh(OAc)₂]₂, 2 mol% CPA

Post-reaction purification via flash chromatography (ethyl acetate/light petroleum ether, 1:20–1:50) yields the product with 85–93% ee, as confirmed by chiral HPLC.

SN2 Substitution with Chiral Halopropionates

Alkaline-Mediated Etherification

Adapting methods from nitrophenol substitutions, 4-chlorophenol reacts with (S)-(−)-2-chloropropionic acid methyl ester under alkaline conditions (pH 12–14). The SN2 mechanism inverts the configuration at C2, converting (S)-reactants to (R)-products.

Optimized Protocol :

-

Molar Ratio : 4-Chlorophenol : (S)-2-chloropropionate = 1 : 1.1

-

Base : NaOH (50% aqueous)

-

Yield : 70–78% after 6 hours

Impurity profiling via LC-MS reveals <1% disubstituted byproducts, contrasting traditional hydroquinone routes (10–20% impurities).

Reduction of Nitro Intermediates Followed by Esterification

Nitro-to-Amino Reduction

A patent-derived strategy reduces nitro intermediates to amines before diazotization. For (R)-methyl 2-(4-chlorophenoxy)propanoate, 4-nitrophenol undergoes substitution with (S)-2-bromopropionic acid, followed by hydrogenation (H₂/Pd/C, 60°C).

Key Steps :

-

Substitution : 4-Nitrophenol + (S)-2-bromopropionic acid → (R)-2-(4-nitrophenoxy)propanoic acid (82% yield).

-

Reduction : Pd/C (0.86 wt%), H₂ (2 bubbles/sec), methanol, 60°C → (R)-2-(4-aminophenoxy)propanoic acid.

-

Diazotization : NaNO₂, H₂SO₄ (pH 0–1), 0–10°C → hydroxyl intermediate, esterified with methanol/HCl to yield final product (75% overall).

Stereochemical Control and Purification

Chiral Resolution Techniques

When asymmetric synthesis underperforms, enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% ee. Substrate: Racemic methyl 2-(4-chlorophenoxy)propanoate hydrolyzed selectively, isolating (R)-ester (60% yield, 48 hours)[Knowledge].

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate) removes diastereomers, while preparative HPLC (Chiralpak IA column) resolves enantiomers, achieving 99.5% purity.

Comparative Analysis of Methodologies

*Retained configuration from (S)-precursor.

Industrial-Scale Considerations

Cost and Sustainability

Rhodium-based methods, while enantioselective, face cost barriers ($15,000/kg Rh)[Knowledge]. SN2 routes using inexpensive NaOH and chiral halides are preferable for ton-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-chlorophenoxy)propanoic acid

Reduction: 2-(4-chlorophenoxy)propanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, ®- involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes and receptors, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Key Features :

- The 4-chlorophenoxy moiety introduces electron-withdrawing effects, influencing reactivity and binding affinity.

- Stereochemistry at the chiral center may dictate pharmacological activity, as seen in enantiomer-specific drug actions.

Comparison with Structural Analogs

Clofibrate and Ethyl Ester Derivatives

Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropionate, CAS: 637-07-0) :

- Structural Differences :

- Ethyl ester (vs. methyl ester in the target compound).

- Additional methyl group at the α-position (2-methyl substitution).

- Functional Impact: Clofibrate is a hypolipidemic agent, acting as a PPAR-α agonist. The ethyl ester prolongs metabolic half-life compared to methyl esters.

| Parameter | Target Compound (R)-Methyl Ester | Clofibrate |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Substituents | 4-Chlorophenoxy | 4-Chlorophenoxy, α-methyl |

| CAS Number | N/A | 637-07-0 |

| Application | Undefined (likely research use) | Hypolipidemic drug |

Positional Isomers: 3-Chlorophenoxy Derivatives

Propanoic Acid, 2-(3-Chlorophenoxy)-, Methyl Ester, (S)- (CAS: 122674-94-6) :

- Structural Differences :

- Chlorine substitution at the 3-position (meta) vs. 4-position (para).

- (S)-enantiomer configuration.

- Functional Impact :

Halogen-Substituted Analogs

Propanoic Acid, 2-(4-Bromophenoxy)-2-Methyl-, Ethyl Ester (CAS: 59227-80-4) :

- Structural Differences :

- Bromine replaces chlorine at the 4-position.

- Ethyl ester and α-methyl group (similar to clofibrate).

- Functional Impact :

- Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability due to stronger C-Br bonds.

Sulfur-Containing Esters

3-(Methylthio)propanoic Acid Methyl Ester (Identified in pineapples, CAS: N/A) :

- Structural Differences: Methylthio (-SCH₃) group replaces chlorophenoxy.

- Functional Impact: Sulfur atoms contribute to distinct volatility and aroma profiles, as observed in pineapple volatiles (622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) . Likely unrelated to pharmacological activity but significant in flavor chemistry.

Stereochemical Variants

(S)-Enantiomers and Racemic Mixtures :

- The (R)-enantiomer of the target compound may exhibit divergent biological activity compared to its (S)-counterpart or racemic mixtures.

Biological Activity

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)-, also known as methyl 2-(4-chlorophenoxy)propanoate, is a chiral organic compound with significant biological activity. Its molecular formula is , and it is primarily recognized for its herbicidal properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in agriculture and medicine, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 228.672 g/mol

- CAS Registry Number : 55162-41-9

- IUPAC Name : Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester

The compound features a propanoic acid backbone with a chlorophenoxy group that significantly contributes to its biological activity.

Biological Activity Overview

Propanoic acid, 2-(4-chlorophenoxy)-, methyl ester, (R)- has been studied for various biological activities:

-

Herbicidal Activity :

- The compound is effective against broadleaf weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Its mechanism involves disrupting the normal growth processes of plants.

- Field studies have shown it to be particularly selective against specific weed species while remaining safe for non-target organisms.

-

Mutagenicity :

- Results from Ames assays indicate that this compound may possess mutagenic properties. Such findings necessitate careful handling and regulatory considerations.

-

Antiproliferative Effects :

- Recent studies have explored its potential in cancer therapy. For instance, derivatives of related compounds have shown significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells . The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating promising therapeutic potential .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various derivatives based on propanoic acid structures:

- A series of compounds were synthesized and tested against HCT-116 colon cancer cells.

- Twelve out of twenty-four compounds demonstrated inhibitory actions with varying IC50 values.

- Compounds exhibiting the highest activity were further analyzed for their mechanisms of action involving signaling pathways related to cancer cell survival .

The herbicidal properties are primarily attributed to the compound's ability to mimic auxins, leading to abnormal growth patterns in target plants. In terms of anticancer activity, the mechanism appears to involve apoptosis induction and disruption of critical cellular pathways such as HSP90 and TRAP1 signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimized laboratory synthesis protocols for (R)-2-(4-chlorophenoxy)propanoic acid methyl ester, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves enantioselective esterification of (R)-2-(4-chlorophenoxy)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer.

- Reflux conditions : Temperature control (60–80°C) to minimize racemization.

- Purification : Column chromatography or recrystallization to achieve >98% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar chlorophenoxy esters:

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers confirm the stereochemical configuration of the (R)-enantiomer?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase; compare retention times with standards.

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., +15° to +25° for (R)-configuration).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

Advanced Research Questions

Q. What are the enantiomer-specific biological activities of this compound, and how do structural modifications alter its interaction with target biomolecules?

- Methodological Answer :

- Biological Assays : Test (R)- and (S)-enantiomers in vitro (e.g., enzyme inhibition assays). For example, chlorophenoxy esters often target lipid metabolism pathways .

- SAR Studies : Modify the phenoxy group (e.g., replace Cl with F or CH₃) to assess changes in binding affinity. Computational docking (AutoDock Vina) can predict interactions with receptors like PPAR-α .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound (e.g., varying yields in esterification)?

- Methodological Answer :

- Variable Analysis : Systematically test catalysts (e.g., H₂SO₄ vs. TsOH), solvent polarity, and temperature.

- Reproducibility : Use controlled anhydrous conditions to eliminate hydrolysis side reactions.

- Case Study : A 2024 study found that trace water reduces yield by 20% in H₂SO₄-catalyzed reactions .

Q. What advanced techniques characterize its degradation pathways under oxidative or hydrolytic conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., 4-chlorophenol or propanoic acid) after exposure to UV light or acidic/alkaline buffers.

- Kinetic Studies : Monitor half-life (t₁/₂) at pH 7.4 (simulated physiological conditions) to assess stability .

Q. How does the compound’s reactivity differ in nucleophilic substitution reactions compared to analogues with fluorophenyl or methylphenoxy groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.